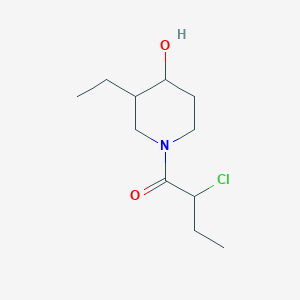

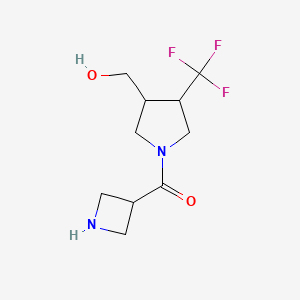

![molecular formula C11H12N2O2S B1481412 (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol CAS No. 2098133-30-1](/img/structure/B1481412.png)

(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol

Overview

Description

(6-(Thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol, also known as 6TIM, is an organosulfur compound that is structurally similar to thiophene, a heterocyclic aromatic compound. 6TIM has been found to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has been studied for its potential use in a variety of applications, such as drug development and food preservation.

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives have been recognized for their antimicrobial properties. The compound could be utilized in the development of new antimicrobial agents, particularly targeting resistant strains of bacteria and fungi. The presence of the thiophene ring can be optimized to enhance the bioavailability and selectivity of these potential drugs .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of thiophene derivatives make them candidates for the development of new pain relief medications. Research could explore the efficacy of this compound in reducing inflammation and pain in various medical conditions, potentially leading to safer and more effective treatments .

Antihypertensive Activity

Thiophene compounds have shown promise in the treatment of hypertension. This specific derivative could be investigated for its potential to act as an antihypertensive agent, contributing to the management of high blood pressure and related cardiovascular diseases .

Antitumor and Anticancer Research

The structural framework of thiophene derivatives has been associated with antitumor activity. This compound could be part of oncological research, aiming to discover novel anticancer drugs that can inhibit the growth of various cancer cells with minimal side effects .

Material Science: Corrosion Inhibition

In material science, thiophene derivatives are used as corrosion inhibitors. The compound could be applied in the protection of metals from corrosion, particularly in harsh industrial environments, thereby extending the life of metal components and structures .

Organic Electronics

Due to their conductive properties, thiophene derivatives are integral to the field of organic electronics. This compound could be researched for its application in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs), contributing to the advancement of flexible and lightweight electronic devices .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Thiophene derivatives can act as kinase inhibitors, which makes them valuable in the study of cell signaling pathways and the development of treatments for diseases caused by kinase dysregulation .

Estrogen Receptor Modulation

Some thiophene derivatives have shown the ability to modulate estrogen receptors. This compound could be investigated for its potential use in hormone-related therapies, such as the treatment of breast cancer and osteoporosis, by influencing the activity of estrogen within the body .

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities and can interact with various targets .

Mode of Action

Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole-containing compounds are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole-containing compounds are known to have a variety of biological activities, which can result in various molecular and cellular effects .

Action Environment

The properties of imidazole-containing compounds can be influenced by various environmental factors .

properties

IUPAC Name |

(6-thiophen-2-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-6-8-4-13-5-9(10-2-1-3-16-10)15-7-11(13)12-8/h1-4,9,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJNCKXFTQWCBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=NC(=CN21)CO)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

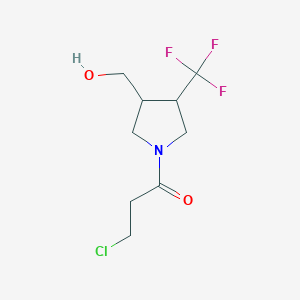

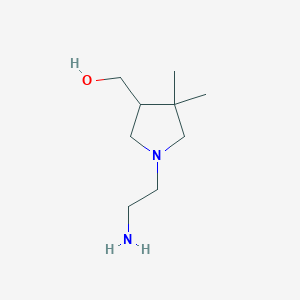

![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481329.png)

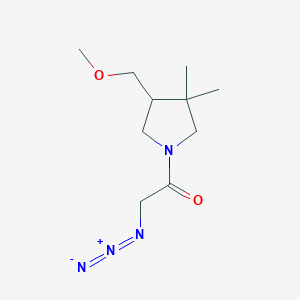

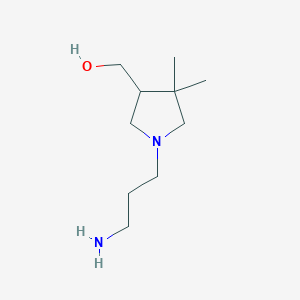

![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481330.png)

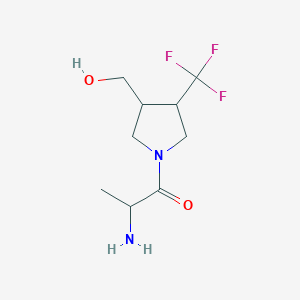

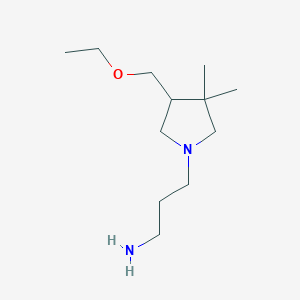

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481351.png)

![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1481352.png)